2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide
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Overview
Description
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which is further substituted with a phenyl group and a fluoro group, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst to form the quinoline ring system . The pyrazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Substitution: The fluoro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives .
Scientific Research Applications
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl)acetamide
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[3,4-d]thiazoles
Uniqueness
2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide is unique due to the presence of the fluoro group, which can significantly influence its biological activity and chemical reactivity. The combination of the pyrazole and quinoline rings also provides a unique scaffold that can be further modified to enhance its properties .
Properties
IUPAC Name |
2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFITJVXNJJXBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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